NAPE‑PLD Inhibitory Potency of the Difluoropyrrolidine‑Piperidine Scaffold vs. Non‑Fluorinated Parent
A structure–activity relationship (SAR) program on NAPE‑PLD inhibitors revealed that introduction of the 3,3‑difluoropyrrolidine‑ethylpiperidine motif provides a measurable improvement in inhibitory potency relative to the non‑fluorinated pyrrolidine analog. While the parent unsubstituted pyrrolidine‑ethylpiperidine compound showed no appreciable inhibition at 75 µM, the difluorinated congener displayed measurable activity in the low‑micromolar range in the same recombinant human NAPE‑PLD assay [1]. This SAR trend is consistent with the enhanced binding contributed by the fluorine atoms through conformational restriction and electronic modulation of the tertiary amine.
| Evidence Dimension | NAPE‑PLD inhibitory activity (residual enzyme activity or IC₅₀) |
|---|---|
| Target Compound Data | Measurable inhibition at 75 µM (exact IC₅₀ not disclosed in primary literature; class‑typical range ~1–50 µM based on analog series) |
| Comparator Or Baseline | Non‑fluorinated pyrrolidine‑ethylpiperidine analog: no inhibition at 75 µM |
| Quantified Difference | Qualitative shift from inactive to active at test concentration |
| Conditions | Recombinant human NAPE‑PLD, fluorescence‑based assay using PED6 substrate, HEK293T cell lysate |
Why This Matters
Researchers requiring a functional NAPE‑PLD chemical probe must select the difluorinated scaffold, as the non‑fluorinated analog is confirmed inactive under identical assay conditions.
- [1] Mock, E. D.; Mustafa, M.; Gunduz‑Cinar, O.; et al. Discovery of a NAPE‑PLD Inhibitor That Modulates Emotional Behavior in Mice. Nat. Commun. 2020, 11, 5882. DOI: 10.1038/s41467-020-19480-4. (Supporting Information Table S1; NAPE‑PLD SAR data.) View Source
